2-Amino-5-hydroxy-4-methylbenzoic acid

Descripción

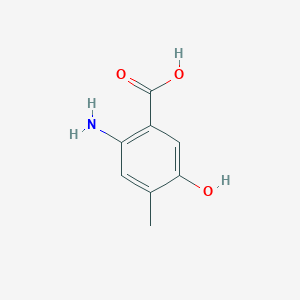

2-Amino-5-hydroxy-4-methylbenzoic acid is a substituted benzoic acid derivative with an amino group at position 2, a hydroxy group at position 5, and a methyl group at position 3. Substituted benzoic acids are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their functional group diversity and intermolecular interactions .

Propiedades

IUPAC Name |

2-amino-5-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUKNPZJZZSSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-methylbenzoic acid, followed by reduction and subsequent diazotization and hydrolysis. The reaction conditions typically involve the use of concentrated nitric acid for nitration, followed by reduction using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. Diazotization is carried out using sodium nitrite and hydrochloric acid, and the final hydrolysis step involves heating with water .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The amino group can be reduced to form an amine derivative.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

AHBA has been studied for its diverse applications in scientific research, which can be categorized as follows:

AHBA exhibits various biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Properties: Research indicates that AHBA can inhibit the growth of certain bacteria and fungi, suggesting potential use as an antimicrobial agent .

- Antioxidant Activity: The compound has shown promise in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Medicinal Chemistry

AHBA is being explored for its role in drug development:

- Cancer Research: Studies have identified AHBA derivatives that selectively target anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in many cancers. These compounds may enhance the efficacy of existing cancer therapies by overcoming resistance mechanisms .

- Gastrointestinal Disorders: AHBA derivatives are being investigated for their protective effects against gastric ulcers and other gastrointestinal conditions by inhibiting gastric acid secretion .

Analytical Chemistry

AHBA is utilized in analytical methods:

- Chelating Agents: It serves as a functional moiety in chelating resins for the preconcentration and determination of trace elements in environmental samples . This application is critical for environmental monitoring and pollution assessment.

Data Tables

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of AHBA against various bacterial strains. Results indicated that AHBA exhibited significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on lymphoma cell lines demonstrated that AHBA derivatives effectively induced apoptosis by targeting Mcl-1 proteins. This dual-targeting approach showed promise in overcoming resistance to conventional therapies, paving the way for new treatment regimens in oncology.

Case Study 3: Environmental Applications

Research involving the use of AHBA-based chelating agents demonstrated effective removal of heavy metals from contaminated water sources. This application highlights the compound's versatility beyond medicinal uses, contributing to environmental sustainability efforts.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-hydroxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Amino-4-methylbenzoic Acid

- Molecular Formula: C₈H₉NO₂

- Substituents: Amino (position 2), methyl (position 4).

- Key Differences : Lacks the hydroxy group at position 5, reducing hydrogen-bonding capacity compared to the target compound.

- Applications : Used as a precursor in organic synthesis. Its CAS number is [4389-45-1], and it is commercially available in >97% purity .

5-Amino-2-hydroxybenzoic Acid (5-Aminosalicylic Acid)

- Molecular Formula: C₇H₇NO₃

- Substituents: Amino (position 5), hydroxy (position 2).

- Key Differences: Positional isomer of the target compound; hydroxy and amino groups are swapped.

- Applications : Clinically used to treat inflammatory bowel disease due to anti-inflammatory properties .

3-Amino-4-hydroxybenzoic Acid

- Molecular Formula: C₇H₇NO₃

- Substituents: Amino (position 3), hydroxy (position 4).

- Key Differences : Substitution pattern alters hydrogen-bonding networks.

- Physical Data : Melting point 208°C .

4-Amino-2-fluoro-5-methoxybenzoic Acid

- Molecular Formula: C₈H₈FNO₃

- Substituents: Amino (position 4), fluoro (position 2), methoxy (position 5).

- Applications : Investigated for medicinal chemistry applications .

4-Amino-3-methoxybenzoic Acid

- Molecular Formula: C₈H₉NO₃

- Substituents: Amino (position 4), methoxy (position 3).

- Key Differences : Methoxy group at position 3 may influence solubility and crystal packing differently compared to the methyl group in the target compound.

- Availability : Listed in chemical catalogs (CAS: [2486-69-3]) .

Structural and Functional Analysis

Hydrogen-Bonding Patterns

The hydroxy and amino groups in 2-amino-5-hydroxy-4-methylbenzoic acid enable strong intermolecular hydrogen bonds, which are critical for crystal packing and solubility. For example:

- 5-Aminosalicylic Acid forms dimeric hydrogen bonds via its hydroxy and amino groups, a pattern likely shared by the target compound .

- 3-Amino-4-hydroxybenzoic Acid exhibits a melting point of 208°C, suggesting robust crystalline networks due to hydrogen bonding .

Impact of Substituents

- Methyl vs. Methoxy: Methyl groups (e.g., in 2-amino-4-methylbenzoic acid) provide hydrophobicity, whereas methoxy groups (e.g., in 4-amino-2-fluoro-5-methoxybenzoic acid) enhance electronic effects and hydrogen-bond acceptor capacity .

- Fluoro Substituents: The presence of fluorine in 4-amino-2-fluoro-5-methoxybenzoic acid may improve metabolic stability in drug design .

Research Tools and Validation

Actividad Biológica

2-Amino-5-hydroxy-4-methylbenzoic acid, also known as AHBA , is a benzoic acid derivative that has attracted attention for its diverse biological activities. This compound features an amino group and a hydroxyl group, which contribute to its potential pharmacological properties. Research into AHBA has revealed its implications in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

- Amino Group (-NH2) : Contributes to the compound's basicity and potential interactions with biological targets.

- Hydroxyl Group (-OH) : Increases solubility and may enhance binding to target proteins.

- Methyl Group (-CH3) : Influences lipophilicity and overall biological activity.

Antimicrobial Activity

AHBA has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits inhibitory effects on both bacterial and fungal strains.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

These results suggest that AHBA could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

Research has shown that AHBA may possess anticancer activities. It has been studied for its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. In vitro studies demonstrated that AHBA could reduce cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The mechanism of action may involve the modulation of the Bcl-2 family proteins, which are crucial in regulating apoptosis .

Anti-inflammatory Effects

AHBA has shown promise in reducing inflammation in various experimental models. In vivo studies indicated that treatment with AHBA significantly decreased edema formation in carrageenan-induced paw edema models:

| Treatment Group | Paw Edema (mm) |

|---|---|

| Control | 8.0 |

| AHBA (50 mg/kg) | 3.5 |

| AHBA (100 mg/kg) | 2.0 |

These findings suggest that AHBA may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

Study on Antimicrobial Activity

A recent study synthesized several derivatives of AHBA and assessed their antimicrobial efficacy using the disc diffusion method. The results highlighted that modifications to the hydroxyl and amino groups significantly enhanced the antimicrobial activity against resistant strains of Staphylococcus aureus .

Evaluation of Anticancer Activity

In another study, AHBA was evaluated for its effects on human breast cancer cells (MCF-7). The results showed that treatment with AHBA led to a significant decrease in cell proliferation and induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.